Direct Blue 71

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

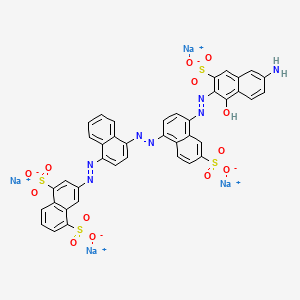

Molecular Formula |

C40H23N7Na4O13S4 |

|---|---|

Molecular Weight |

1029.9 g/mol |

IUPAC Name |

tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C40H27N7O13S4.4Na/c41-22-8-10-25-21(16-22)17-38(64(58,59)60)39(40(25)48)47-46-35-15-14-34(28-11-9-24(20-30(28)35)61(49,50)51)45-44-33-13-12-32(26-4-1-2-5-27(26)33)43-42-23-18-31-29(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54;;;;/h1-20,48H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 |

InChI Key |

QTTDXDAWQMDLOF-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)N=NC7=C(C=C8C=C(C=CC8=C7O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Direct Blue 71 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 71, also known by its Colour Index name C.I. 34140, is a trisazo dye valued for its vibrant blue hue and strong affinity for cellulosic materials.[1] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and key applications in scientific research, with a focus on its utility in protein analysis and environmental science.

Chemical Structure and Identification

This compound is a complex organic molecule characterized by three azo groups (-N=N-) linking four substituted naphthalene (B1677914) rings.[2][3] This extensive conjugation is responsible for its intense color. The presence of multiple sulfonate groups (-SO₃H) imparts high water solubility, a key characteristic of direct dyes.[4]

The IUPAC name for this compound is tetrasodium (B8768297) 3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonato-2-naphthalenyl)azo]-6-sulfonato-1-naphthalenyl]azo]-1-naphthalenyl]azo]naphthalene-1,5-disulfonate.[5][6]

Physicochemical Properties

This compound is typically a blue-gray or black powder.[7][8] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 4399-55-7[9] |

| Molecular Formula | C₄₀H₂₃N₇Na₄O₁₃S₄[7][9] |

| Molecular Weight | 1029.87 g/mol [7][10] |

| Appearance | Blue-gray to black powder[7][8][10] |

| λmax (in water) | 587-594 nm[8][11][12] |

| Solubility in Water | 10 g/L at 60 °C[7][8]20 g/L at 97 °C[7][8] |

| Other Solubilities | Slightly soluble in ethanol (B145695) and cellosolve; insoluble in most other organic solvents.[2][7][8] |

| Behavior in Acid/Base | Forms a blue precipitate in strong hydrochloric acid; turns red-light purple with a precipitate in concentrated sodium hydroxide.[7][8] |

Color Fastness and Dyeing Properties

This compound exhibits good dyeing characteristics on cellulose (B213188) fibers, with maximum affinity between 80-100 °C.[7][8] Its performance in terms of color fastness is detailed below.

| Fastness Property | Grade (on Cotton) |

| Light Fastness | 4 - 6[13] |

| Washing/Soaping Fastness | 2 - 4[13] |

| Perspiration Fastness | 3 - 4[13] |

| Rubbing Fastness (Dry) | 4 - 5[13] |

| Rubbing Fastness (Wet) | 2 - 3 |

| Ironing Fastness | 4[13] |

| Acetic Acid Resistance | 3 - 4[13] |

| Sodium Carbonate Resistance | 3[13] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. While precise industrial protocols are proprietary, the general manufacturing pathway is well-established.[4][8]

General Manufacturing Workflow

The synthesis starts with the diazotization of an aromatic amine, which is then coupled to a series of naphthalene-based intermediates. Each coupling step adds another azo linkage and extends the conjugated system of the molecule.

Caption: Synthesis of this compound via sequential diazotization and coupling reactions.

Experimental Protocols

This compound is utilized in various research applications, from staining proteins on blotting membranes to studies on the photocatalytic degradation of pollutants.

Protocol for Staining Proteins on Blotting Membranes

This compound offers a rapid and highly sensitive method for staining proteins on nitrocellulose (NC) or polyvinylidene difluoride (PVDF) membranes, proving to be a more sensitive alternative to Ponceau S.[7][9] The staining is reversible, allowing for subsequent immunoblotting.[7][9]

Materials:

-

Staining Solution: 0.8 mg/mL this compound in 40% ethanol and 10% acetic acid.[7]

-

Equilibration/Destaining Solution: 40% ethanol, 10% acetic acid.[7]

-

Final Rinsing Solution: A solution with altered pH and hydrophobicity is required to fully remove the dye for subsequent analysis (e.g., an alkaline buffer or a solvent with higher hydrophobicity).[7][9]

Procedure:

-

Following protein transfer, briefly wash the blotting membrane (NC or PVDF) with the equilibration solution.[7]

-

Immerse the membrane in the this compound staining solution for approximately 2-5 minutes until bluish-violet protein bands appear.

-

Transfer the membrane to the equilibration/destaining solution and rinse for 2-3 minutes to reduce background coloration.

-

Visualize the protein bands. The sensitivity is reported to be 5-10 ng of protein on nitrocellulose and 10-20 ng on PVDF.[7][9]

-

For subsequent immunostaining, the dye must be completely removed by washing with an appropriate stripping solution until the membrane is colorless.[9] The entire staining and rinsing process can be completed in under 7 minutes.[7][9]

Experimental Setup for Photocatalytic Degradation

This compound serves as a model compound for studying the efficacy of advanced oxidation processes (AOPs) in treating textile wastewater.[3] Several studies have investigated its degradation using photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV or visible light irradiation.[2][3]

General Experimental Workflow: A typical experimental setup involves a photoreactor, a light source, and the photocatalyst suspended in an aqueous solution of this compound.

Caption: General experimental workflow for studying the photocatalytic degradation of this compound.

Key Parameters Investigated:

-

Catalyst Concentration: Optimal concentrations are determined to maximize degradation while avoiding light-scattering effects (e.g., 40 mg/L of TiO₂).[3]

-

pH: The pH of the solution can significantly affect the surface charge of the catalyst and the dye molecule, influencing adsorption and degradation rates. Acidic conditions are often favored.[4]

-

Light Source: Degradation is studied under various light sources, including UV-C lamps or visible light lamps, depending on the bandgap of the photocatalyst.[2][3]

-

Initial Dye Concentration: Studies are often performed with initial concentrations typical of textile effluents (e.g., 50 mg/L).[3]

Safety and Handling

This compound is considered a hazardous substance. As an azo dye, there are concerns that it may be cleaved to form potentially carcinogenic aromatic amines under certain conditions.

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Keep containers tightly closed.[6]

-

Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated. It may cause skin and eye irritation and is irritating to mucous membranes and the upper respiratory tract.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further consultation of peer-reviewed literature is recommended.

References

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound staining of proteins bound to blotting membranes | Semantic Scholar [semanticscholar.org]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. This compound staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound staining as a destaining-free alternative loading control method for Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Direct Blue 71 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Direct Blue 71, a trisazo class dye. The information is intended for researchers, scientists, and professionals in drug development who may utilize this dye in their work.

Core Chemical and Physical Properties

This compound, also known by its Colour Index number C.I. 34140, is a dark blue, water-soluble dye.[1][2][3] It is primarily used for dyeing cellulosic fibers such as cotton, viscose, and paper, as well as leather and soap.[1][3] The dye's high affinity for these materials is a key characteristic for its application in various industries.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference |

| Molecular Weight | 1029.87 g/mol | [1][2][4][5] |

| Chemical Formula | C₄₀H₂₃N₇Na₄O₁₃S₄ | [1][2][4][5] |

| CAS Number | 4399-55-7 | [1][2][4] |

| Appearance | Blue-gray powder | [1] |

| Solubility in Water | 10 g/L at 60 °C20 g/L at 97 °C | [1] |

| λmax | 594 nm |

Experimental Protocols

Synthesis of this compound

The manufacturing of this compound is a multi-step process involving three sequential coupling reactions.[1] The general procedure is as follows:

-

First Coupling: 3-Aminonaphthalene-1,5-disulfonic acid is diazotized and then coupled with Naphthalen-1-amine.

-

Second Coupling: The product from the first coupling is diazotized again and subsequently coupled with 8-Aminonaphthalene-2-sulfonic acid.

-

Third Coupling: The resulting intermediate is diazotized for a third time and finally coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to yield this compound.[1]

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow of this compound dye.

Logical Relationship of Reactants in Synthesis

This diagram shows the sequential addition of the key reactants in the synthesis process.

Caption: Reactant addition sequence for this compound.

References

Direct Blue 71 solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Direct Blue 71 (C.I. 34140; CAS No. 4399-55-7), a trisazo anionic dye. Understanding the solubility of this compound is critical for its application in various research, industrial, and biomedical contexts, including its use as a biological stain and a potential, though less common, component in certain drug delivery or diagnostic studies.[1]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The dye is characterized by its good solubility in water, which increases with temperature, and limited solubility in most organic solvents.[2][3] The data compiled from various sources is summarized below.

Table 1: Solubility of this compound in Water and Organic Solvents

| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |

| Water | 60 | 10 g/L | Quantitative | [1][3][4][5][6] |

| 97 | 20 g/L | Quantitative | [1][3][4][5][6] | |

| Ethanol (B145695) | Ambient | Slightly to Very Slightly Soluble | Qualitative | [1][3][7][8] |

| Methanol | Ambient | Slightly Soluble (Sonication may be required) | Qualitative | [4][9] |

| DMSO | Ambient | Slightly Soluble (Sonication may be required) | Qualitative | [4][9] |

| Ethylene Glycol Ether | Ambient | Slightly Soluble | Qualitative | [7][8][10] |

| Other Organic Solvents | Ambient | Insoluble | Qualitative | [1][3][4][7][8][11] |

Note: There is some variation in reported qualitative solubility for ethanol, ranging from "soluble" to "very slightly soluble," which may depend on the specific grade of the dye and the ethanol used.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for this compound are not extensively published in peer-reviewed literature, a standard methodology for determining the solubility of dyes can be reliably established. The following protocol is based on the equilibrium saturation method, coupled with UV-Visible spectrophotometry for quantification, a common and effective technique for colored compounds.[12]

2.1 Objective

To determine the equilibrium solubility of this compound in a specified solvent (e.g., deionized water) at a constant temperature.

2.2 Materials and Equipment

-

This compound powder (analytical grade)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Thermostatic shaker bath or incubator

-

Calibrated digital thermometer

-

Analytical balance (± 0.0001 g)

-

Centrifuge capable of handling solvent tubes

-

Micropipettes and volumetric flasks (Class A)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

2.3 Protocol: Equilibrium Saturation Method

-

Preparation of Standard Solutions:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution.

-

Perform a series of serial dilutions to prepare at least five standard solutions of known, lower concentrations.

-

Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λmax), which is approximately 594 nm for this compound.[3][4]

-

Plot a calibration curve of Absorbance vs. Concentration (mg/L) and determine the linear regression equation.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound powder to several vials containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can be run to confirm the minimum time to equilibrium.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vials from the shaker. Allow them to stand at the experimental temperature for a short period (e.g., 30 minutes) to let larger particles settle.

-

To separate the remaining undissolved solid, centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes). This step must be performed while maintaining the experimental temperature to prevent precipitation or further dissolution.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Immediately filter the aliquot using a syringe filter (pre-warmed to the experimental temperature) to remove any fine particulate matter.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Visible spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original, saturated supernatant. This value represents the solubility of this compound in that solvent at that temperature.

-

Repeat the measurement for at least three replicate samples and report the average solubility with the standard deviation.

-

Visualized Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.

Caption: Workflow for determining dye solubility via the equilibrium saturation method.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. CAS 4399-55-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 4399-55-7 | Benchchem [benchchem.com]

- 4. This compound | 4399-55-7 [chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 7. This compound - Direct Fast Blue B2RL - Direct Blue B2RL from Emperor Chem [emperordye.com]

- 8. China this compound Manufacturers Suppliers Factory - Good Price this compound - WINCHEM [pigment-dye.com]

- 9. This compound CAS#: 4399-55-7 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. sdinternational.com [sdinternational.com]

- 12. sdc.org.uk [sdc.org.uk]

An In-depth Technical Guide to the Absorption Spectrum of Direct Blue 71

This technical guide provides a comprehensive overview of the absorption spectrum of Direct Blue 71 (C.I. 34140), a triazo dye. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental protocols, and a visual representation of a relevant experimental workflow.

Core Spectroscopic Data

This compound exhibits a characteristic absorption spectrum in the visible range, which is responsible for its deep blue color. The maximum absorption wavelength (λmax) is a key parameter for its identification and quantification.

The absorption properties of this compound are attributed to the extensive system of conjugated double bonds, including three azo groups (-N=N-), which allows for the absorption of light in the visible region of the electromagnetic spectrum.[1][2] The precise λmax can be influenced by factors such as the solvent used and the pH of the solution.[1]

Quantitative Absorption Data

The following table summarizes the key quantitative data related to the absorption spectrum of this compound.

| Parameter | Value | Solvent/Conditions | Source(s) |

| Maximum Absorption Wavelength (λmax) | 594 nm | Not specified | [3][4][5][6] |

| 587-610 nm | Dependent on solvent and experimental conditions | [1] | |

| 587 nm | Aqueous solution | [7] | |

| 578 nm | Aqueous solution | [8] | |

| Molar Extinction Coefficient (ε) | ≥30,000 L·mol⁻¹·cm⁻¹ | at 582-588 nm in water (0.01 g/L) | [3][4][6] |

| ≥15,000 L·mol⁻¹·cm⁻¹ | at 283-289 nm in water (0.01 g/L) | [3][4][6] |

Experimental Protocol: Determination of Absorption Spectrum

The following protocol outlines a generalized procedure for determining the absorption spectrum of this compound using a UV-Visible spectrophotometer. This protocol is based on standard laboratory practices for dye analysis.[9][10][11][12]

1. Materials and Equipment:

-

This compound powder

-

UV-Visible Spectrophotometer (e.g., HP-8452A or similar)[9]

-

Quartz or glass cuvettes (1 cm path length)[11]

-

Volumetric flasks and pipettes for accurate dilutions

-

Analytical balance

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.01 g/L).[3][4][6] Ensure the dye is completely dissolved; sonication may be used if necessary.[3][5]

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions of lower concentrations. The concentrations should be chosen to have absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

4. Spectrophotometer Setup and Calibration:

-

Turn on the spectrophotometer and allow the lamp to warm up for the recommended time to ensure a stable light source.[12]

-

Set the desired wavelength range for the scan (e.g., 200-800 nm to capture both UV and visible regions).[8]

-

Calibrate the instrument by using a cuvette filled with the pure solvent as a blank.[9][11] This step subtracts the absorbance of the solvent and the cuvette from the subsequent sample measurements.

5. Measurement of Absorption Spectrum:

-

Rinse a clean cuvette with a small amount of the working solution and then fill it approximately three-quarters full.

-

Wipe the clear sides of the cuvette to remove any fingerprints or residues.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to measure the absorbance of the solution across the specified wavelength range.

-

Record the resulting absorption spectrum, which is a plot of absorbance versus wavelength.

6. Data Analysis:

-

From the obtained spectrum, identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, record the absorbance value at λmax.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length, the molar absorptivity can be calculated if the concentration is known, or the concentration of an unknown sample can be determined if the molar absorptivity is known.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the photocatalytic degradation of this compound, a common application where its absorption spectrum is monitored over time.

Caption: Workflow for Photocatalytic Degradation of this compound.

References

- 1. This compound | 4399-55-7 | Benchchem [benchchem.com]

- 2. CAS 4399-55-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 4399-55-7 [m.chemicalbook.com]

- 4. This compound Dye content 50 4399-55-7 [sigmaaldrich.com]

- 5. This compound CAS#: 4399-55-7 [amp.chemicalbook.com]

- 6. This compound Dye content 50 % | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ursinus.edu [ursinus.edu]

- 11. lakeheadu.ca [lakeheadu.ca]

- 12. staff.u-szeged.hu [staff.u-szeged.hu]

Direct Blue 71: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 71, a trisazo dye, has emerged as a versatile and practical tool in the modern research laboratory, particularly in the fields of proteomics and histology.[1][2] Its utility stems from its ability to sensitively and rapidly stain proteins, offering a valuable alternative to traditional staining methods. This technical guide provides an in-depth overview of the core laboratory applications of this compound, with a focus on detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its integration into research and development workflows.

Core Applications in the Laboratory

This compound is primarily utilized for the visualization of proteins immobilized on blotting membranes, such as nitrocellulose (NC) and polyvinylidene difluoride (PVDF).[2][3] Its key applications include:

-

Total Protein Staining for Western Blotting: this compound serves as a highly sensitive method for staining total protein on Western blot membranes. This allows for the verification of protein transfer efficiency and can be used as a loading control, offering an alternative to housekeeping gene detection.[4][5]

-

Reversible Staining for Downstream Applications: A significant advantage of this compound is the reversible nature of its staining. This allows for the visualization of protein bands before proceeding with subsequent immunodetection or other downstream analyses on the same membrane, without impairing immunoreactivity.[2][3]

-

In Situ Proteome Analysis: The dye has been successfully employed to stain sliced tissue sections mounted on PVDF membranes for in situ proteome analysis, enabling the visualization of protein distribution within complex biological samples.[1][6][7]

-

Qualitative and Quantitative Protein Assessment: this compound staining can be used for the qualitative validation of protein concentration and the assessment of protein binding.[1][6][7]

Quantitative Data Summary

The performance of this compound has been quantitatively assessed, particularly in comparison to other common protein stains. The following tables summarize key quantitative data.

| Parameter | This compound | Ponceau S | Coomassie Brilliant Blue | Reference(s) |

| Detection Sensitivity | 5-10 ng (Nitrocellulose)10-20 ng (PVDF) | 50-100 ng | > Coomassie | [2][3][4][8] |

| Staining Time | < 7 minutes | Variable | Variable | [2][3] |

| Reversibility | Yes | Yes | No | [2][3] |

| Linear Dynamic Range | Equivalent or superior to housekeeping proteins and CBB over 2.5-40 µg of protein loaded | Less sensitive | Lower | [4][5] |

Table 1: Comparison of this compound with other common protein stains.

Experimental Protocols

Total Protein Staining of Blotting Membranes

This protocol outlines the procedure for staining proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.

Materials:

-

This compound (dye content ~50%)

-

Ethanol (EtOH)

-

Glacial Acetic Acid

-

Deionized Water

-

Staining Solution: 0.8 mg/mL this compound in 40% EtOH and 10% acetic acid.[2]

-

Rinsing Solution: 40% EtOH and 10% acetic acid.

-

Destaining Solution: Changes in pH and hydrophobicity of the solvent are required to remove the dye.[2][3] A common approach is to use a buffer with a different pH, such as Tris-buffered saline with Tween 20 (TBST), during the blocking step of immunodetection.

Procedure:

-

Membrane Equilibration: After protein transfer, briefly wash the membrane with deionized water.

-

Equilibration in Rinsing Solution: Place the membrane in the rinsing solution (40% EtOH, 10% acetic acid) for 1-2 minutes to equilibrate.

-

Staining: Immerse the membrane in the this compound staining solution and gently agitate for 3-5 minutes. Bluish-violet protein bands will become visible.[3]

-

Rinsing: Transfer the membrane to the rinsing solution to remove excess stain. Gently agitate for 1-2 minutes, or until the background is clear.

-

Documentation: The stained membrane can be imaged using a standard gel documentation system.

-

Destaining (Optional, for subsequent immunodetection): The stain is reversible and will typically be removed during the blocking and washing steps of a standard Western blot protocol (e.g., incubation in a blocking buffer like 5% non-fat milk in TBST). No separate destaining step is usually required.

Workflow for Reversible Staining in Western Blotting

The following diagram illustrates the integration of this compound staining into a standard Western blotting workflow.

Mandatory Visualizations

Experimental Workflow for Total Protein Staining

This diagram outlines the logical steps for performing total protein staining on a blotting membrane using this compound.

Logical Relationship of this compound Staining to Downstream Applications

This diagram illustrates the compatibility and logical flow from this compound staining to subsequent analytical techniques.

Conclusion

This compound is a highly effective and efficient stain for a variety of laboratory applications, most notably for the visualization of proteins on blotting membranes. Its high sensitivity, rapid staining protocol, and reversibility make it a superior choice for researchers requiring a reliable method for assessing protein transfer and as a loading control in Western blotting. The detailed protocols and workflows provided in this guide are intended to enable seamless adoption of this technique, contributing to robust and reproducible experimental outcomes in academic and industrial research settings.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. researchgate.net [researchgate.net]

- 3. This compound staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound staining as a destaining-free alternative loading control method for Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Dye content 50 4399-55-7 [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

Technical Guide: Content and Purity Analysis of Direct Blue 71 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of analytical methodologies for determining the content and purity of Direct Blue 71 (C.I. 34140), a trisazo dye. The guide details experimental protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Titrimetry, and includes quantitative data for comparative analysis.

Introduction to this compound

This compound, with the chemical formula C₄₀H₂₃N₇Na₄O₁₃S₄ and a molecular weight of 1029.87 g/mol , is a water-soluble anionic dye widely used in the textile, paper, and leather industries.[1][2] Its purity and dye content are critical parameters for ensuring product quality, consistency, and for meeting regulatory standards. Commercial industrial-grade this compound typically has a minimum purity of 95%.[3] However, some commercial products are available with a dye content of around 50%.[4]

Chemical Structure:

Caption: Simplified structure of this compound.

Analytical Methodologies for Content and Purity Analysis

Several analytical techniques can be employed for the quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for high accuracy, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound, as well as for identifying and quantifying impurities. A common approach is reversed-phase HPLC with UV-Vis detection.

Experimental Protocol: HPLC Analysis

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., Thermo Scientific™ Hypersil™ BDS C18, 250 mm × 4.6 mm, 5 µm particle size).[5]

2. Reagents and Materials:

-

This compound reference standard of known purity.

-

HPLC-grade methanol (B129727) or acetonitrile (B52724).

-

Deionized water.

-

Phosphoric acid (for pH adjustment of the mobile phase, if necessary).

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and water.[5] For mass spectrometry-compatible methods, formic acid can be used instead of phosphoric acid.[6]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 587 nm (the maximum absorbance wavelength for this compound).[5]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 26 °C).[5]

4. Sample Preparation:

-

Standard Solutions: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 mg/L). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 5 to 50 mg/L.[5]

-

Sample Solution: Accurately weigh a known amount of the solid this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the percentage purity of the sample based on the determined concentration and the initial weight of the sample.

Caption: Workflow for HPLC analysis of this compound.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique for the quantification of this compound in solution, based on its absorbance of light at a specific wavelength.

Experimental Protocol: UV-Visible Spectrophotometric Analysis

1. Instrumentation:

-

UV-Visible Spectrophotometer.

2. Reagents and Materials:

-

This compound reference standard of known purity.

-

Deionized water.

3. Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in deionized water.

-

Scan the solution over a wavelength range of 400-800 nm to determine the wavelength of maximum absorbance (λmax). For this compound, this is approximately 587 nm.[7]

4. Sample Preparation:

-

Standard Solutions: Prepare a stock solution of the this compound reference standard in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of standard solutions with concentrations that give absorbance readings in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Sample Solution: Accurately weigh the this compound sample, dissolve it in deionized water, and dilute to a concentration that falls within the range of the standard solutions.

5. Data Analysis:

-

Measure the absorbance of each standard solution and the sample solution at the λmax (587 nm) using deionized water as a blank.

-

Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the dye content or purity of the sample.

Caption: Workflow for UV-Vis spectrophotometric analysis.

Titrimetry

For sulfonated azo dyes like this compound, potentiometric titration can be a useful method for determining the dye content by titrating the acidic sulfo groups.

Experimental Protocol: Potentiometric Titration

1. Instrumentation:

-

Potentiometer with a pH electrode.

-

Burette.

-

Magnetic stirrer.

2. Reagents and Materials:

-

This compound sample.

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

-

Deionized water.

3. Procedure:

-

Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point(s). This compound, being a tetrasodium (B8768297) salt of a sulfonic acid, may show multiple equivalence points.

4. Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence point(s) from the titration curve (the point of steepest inflection) or by using the first or second derivative of the curve.

-

Calculate the amount of sulfonic acid groups in the sample based on the volume of NaOH used to reach the equivalence point.

-

Relate the amount of sulfonic acid groups to the dye content, considering the molecular structure of this compound (four sulfonic acid groups per molecule).

Data Presentation and Comparison

The following tables summarize the key performance characteristics of the described analytical methods for the analysis of this compound.

Table 1: Performance Characteristics of Analytical Methods for this compound Analysis

| Parameter | HPLC | UV-Visible Spectrophotometry | Titrimetry |

| Principle | Chromatographic separation and UV-Vis detection | Measurement of light absorbance | Neutralization of acidic groups |

| Specificity | High (separates dye from impurities) | Moderate (potential for interference from other colored compounds) | Low (titrates all acidic groups) |

| Sensitivity | High | Moderate | Low |

| Analysis Time | ~20-30 minutes per sample | ~5-10 minutes per sample | ~15-20 minutes per sample |

| Cost | High | Low | Low |

| Application | Purity analysis, impurity profiling, content determination | Routine content determination of relatively pure samples | Estimation of total acidic content |

Table 2: Typical Quantitative Data for this compound Analysis

| Parameter | Typical Value/Range | Method | Reference |

| Commercial Purity | > 95% (industrial grade) | - | [3] |

| Dye Content | ~50% | - | [4][8] |

| λmax | 587 nm | UV-Vis Spectrophotometry | [5][7] |

| HPLC Linearity (R²) | > 0.99 | HPLC | [5] |

| HPLC Concentration Range | 5 - 50 mg/L | HPLC | [5] |

Conclusion

The choice of analytical method for the content and purity analysis of this compound depends on the specific analytical needs. HPLC offers the highest degree of specificity and is ideal for purity assessment and the identification of impurities. UV-Visible spectrophotometry provides a rapid and cost-effective method for routine content determination in samples with minimal interfering substances. Titrimetry can be a useful, low-cost technique for estimating the total sulfonic acid content, which can be correlated to the dye content. For comprehensive quality control, a combination of these methods may be employed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. colorantsgroup.com [colorantsgroup.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Comprehensive Guide to the Synonyms and Alternative Names for Direct Blue 71

Direct Blue 71 is a synthetic trisazo dye known for its application in various industries, particularly for dyeing cellulosic fibers like cotton, viscose, and paper.[1][2][3] For researchers, scientists, and professionals in drug development, a clear understanding of its nomenclature is crucial for accurate identification and literature review. This guide provides a detailed compilation of the synonyms, trade names, and chemical identifiers for this compound.

Chemical and Regulatory Identifiers

Accurate identification of a chemical compound in a research and development setting relies on standardized numbering systems. This compound is cataloged under several international systems that ensure its unique identification.

| Identifier Type | Identifier |

| CAS Registry Number | 4399-55-7[1][2][3][4][5][6][7][8][9][10][11][12][13][14] |

| Colour Index (C.I.) No. | 34140[1][3][4][7][8][9] |

| EC Number | 224-531-4[4][5][11] |

| PubChem CID | 20427[4] |

| MDL Number | MFCD00003971[4][9] |

| FDA UNII | MA5K8N8952[5][9][10] |

| DSSTox Substance ID | DTXSID5044944[5][10] |

IUPAC and Chemical Names

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is quite complex. Several variations of its chemical name are found in chemical databases.

| Name Type | Name |

| IUPAC Name | Tetrasodium (B8768297) 3-({4-[(4-{[2-amino-8-hydroxy-6-sulfonatonaphthalen-7-yl]diazenyl}-7-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl}diazenyl)naphthalene-1,5-disulfonate[5][11] |

| Alternative Chemical Name | 1,5-Naphthalenedisulfonic acid, 3-((4-((4-((6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt[5] |

Common Synonyms and Trade Names

This compound is marketed and referenced under a wide array of names. These can be common synonyms used in scientific literature or specific trade names from various manufacturers.

| Name |

| Sirius Light Blue BRR[4][13] |

| Solantine Blue FF[4][13] |

| Solophenyl Blue GL[1][7] |

| Direct Fast Blue B2RL[1][7][9] |

| Direct Fast Blue B2R[1][7] |

| Direct Navy BlueL-3RB[1][7] |

| Sirius Blue S-BRR[1][7] |

| Direct Fast Blue 2RL[1][7] |

| C.I. This compound[2][5][10][11] |

| DB71 stain[5] |

| SIRIUS SUPRA BLUE BRR[5] |

| SUMILIGHT SUPRA BLUE BRR[5] |

| Best Direct Blue BRR[3] |

| Direct Blue GLL[3][9] |

| Blue BRR[9] |

| SOLAR BLUE G[9] |

| DurazolBlue2R[9] |

| Optisal Blue RL[9] |

| N.S.Fast Blue FR[5][9] |

| DiazolLightBlueR[9] |

| Saturn Blue LBRR[10] |

| Suprexcel Blue 2GL[2] |

| Tertrodirect Fast Blue R[2] |

| Tetramine Fast Blue B 2R Extra[2] |

| Triantine Fast Blue BLRN[2] |

| Triantine Light Blue FRL[2] |

It is important to note that while the core request included specifications for experimental protocols and Graphviz diagrams, these are not applicable to the topic of chemical synonyms and alternative names. The information provided here is a comprehensive collation of nomenclature for this compound, intended to aid in its precise identification for research and professional purposes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 4399-55-7: this compound | CymitQuimica [cymitquimica.com]

- 3. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 4399-55-7 [m.chemicalbook.com]

- 7. This compound Dyes at Attractive Price - Expert Manufacturer and Exporter [dyestuff.co.in]

- 8. This compound(C.I.34140) [chembk.com]

- 9. This compound | 4399-55-7 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. Page loading... [wap.guidechem.com]

- 13. scbt.com [scbt.com]

- 14. cncolorchem.com [cncolorchem.com]

The Genesis of Synthetic Color: An In-depth Technical Guide to the Discovery and History of Azo Dyes with a Focus on Direct Blue 71

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of azo dyes, a pivotal class of synthetic colorants that revolutionized the textile and chemical industries. We will explore the foundational chemistry, key historical figures, and the evolution of these dyes, with a specific technical focus on the trisazo dye, Direct Blue 71 (C.I. 34140). This document provides a comprehensive overview of its chemical properties, a detailed synthesis pathway, and representative experimental protocols.

A Historical Overview: From Perkin's Mauve to the Azo Revolution

The journey of synthetic dyes began in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye, while attempting to synthesize quinine (B1679958) from coal tar.[1][2] This serendipitous event marked the dawn of the "post-aniline" era, shifting the world of color from expensive and often muted natural dyes to a vibrant and accessible spectrum of synthetic alternatives.[3] The success of mauveine catalyzed a wave of chemical exploration, with coal tar becoming a primary feedstock for the burgeoning synthetic dye industry, which saw significant growth in Germany by the early 20th century.[4][5]

A monumental breakthrough in dye chemistry came in 1858 when the German chemist Johann Peter Griess discovered the diazotization reaction.[6][7] Griess found that treating aromatic amines with nitrous acid produced highly reactive diazonium salts. This discovery laid the groundwork for the development of azo dyes, which are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[8][9] The first true azo dye, Bismarck Brown, was developed in 1863 by Carl Alexander von Martius.[10] The versatility of the diazotization and subsequent azo coupling reactions allowed for the systematic synthesis of a vast array of colors, making azo dyes the largest and most important class of synthetic colorants, accounting for 60-70% of all dyes used in the food and textile industries.[10]

The Chemistry of Azo Dyes: A Two-Step Symphony

The synthesis of azo dyes is fundamentally a two-step process:

-

Diazotization: A primary aromatic amine is reacted with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.[11] The diazonium ion is a weak electrophile.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, a naphthol, or an aromatic amine.[11] This electrophilic aromatic substitution reaction results in the formation of a stable azo compound with an extended conjugated system, which is responsible for its color.[8]

The wide variety of colors and properties of azo dyes is achieved by systematically varying the aromatic amine and the coupling component.[12]

This compound: A Technical Profile

This compound, also known by its Colour Index number 34140, is a trisazo dye, meaning it contains three azo groups in its molecular structure.[13][14] It is a water-soluble anionic dye used extensively in the textile industry for dyeing cellulosic fibers like cotton and viscose, as well as in paper and leather coloration.[3][9] In the realm of scientific research, it serves as a stain for proteins, carbohydrates, and tissue structures, and is used in studies of antigen-antibody interactions.[1][13]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Identity | ||

| IUPAC Name | tetrasodium 3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonato-2-naphthalenyl)azo]-6-sulfonato-1-naphthalenyl]azo]-1-naphthalenyl]azo]naphthalene-1,5-disulfonate | [15] |

| CAS Number | 4399-55-7 | [13][14] |

| C.I. Number | 34140 | [13][14] |

| Molecular Formula | C₄₀H₂₃N₇Na₄O₁₃S₄ | [13][14] |

| Molecular Weight | 1029.87 g/mol | [13][14] |

| Physical Properties | ||

| Appearance | Dark blue to black powder | [11][16] |

| Solubility in Water | 10 g/L (at 60 °C), 20 g/L (at 97 °C) | [13][17] |

| Solubility in other solvents | Slightly soluble in ethanol (B145695) and cellosolve, insoluble in other organic solvents. | [13][16] |

| Spectroscopic Properties | ||

| λmax (in water) | 594 nm | [1][18] |

| Molar Extinction Coefficient (ε) | ≥15,000 at 283-289 nm (in water at 0.01 g/L) | [17][18] |

| ≥30,000 at 582-588 nm (in water at 0.01 g/L) | [17][18] | |

| Fastness Properties (on Cotton) | ||

| Light Fastness | 4 (on a scale of 1-8) | [2] |

| Soaping Fastness (Fading, 40°C) | 2-3 (on a scale of 1-5) | [2] |

| Soaping Fastness (Staining, 40°C) | 2 (on a scale of 1-5) | [2] |

Synthesis Pathway of this compound

The manufacturing of this compound is a multi-step process involving three sequential diazotization and coupling reactions. The synthesis starts with the diazotization of 3-Aminonaphthalene-1,5-disulfonic acid.[3][17]

The logical workflow for the synthesis is as follows:

Caption: Synthesis pathway of this compound.

Experimental Protocols

General Protocol for Azo Dye Synthesis

The following is a generalized experimental protocol for the synthesis of a simple azo dye, which illustrates the fundamental steps of diazotization and coupling.

Materials:

-

Primary aromatic amine (e.g., aniline)

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Coupling component (e.g., 2-naphthol)

-

Sodium hydroxide (B78521)

-

Ice

-

Distilled water

Procedure:

-

Diazotization:

-

Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0 and 5 °C.

-

-

Preparation of the Coupling Component Solution:

-

Dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution in a separate beaker.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Filter the precipitated dye using suction filtration.

-

Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

-

Recrystallize the crude dye from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

-

Representative Protocol for the Synthesis of this compound

The following is a hypothetical, representative protocol for the multi-step synthesis of this compound, based on the described manufacturing process.[3][17]

Step 1: First Diazotization and Coupling

-

Diazotization of 3-Aminonaphthalene-1,5-disulfonic acid: In a suitable reaction vessel, create a slurry of 3-aminonaphthalene-1,5-disulfonic acid in water and add hydrochloric acid. Cool the mixture to 0-5°C. Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the first diazonium salt.

-

First Coupling: In a separate vessel, dissolve Naphthalen-1-amine in a slightly acidic aqueous solution. Cool to 0-5°C. Slowly add the diazonium salt solution from the previous step to the Naphthalen-1-amine solution with vigorous stirring to form the monoazo intermediate.

Step 2: Second Diazotization and Coupling

-

Diazotization of the Monoazo Intermediate: Take the monoazo intermediate from the previous step and re-diazotize it under similar conditions (hydrochloric acid and sodium nitrite at 0-5°C) to form the second diazonium salt.

-

Second Coupling: In a separate vessel, dissolve 8-Aminonaphthalene-2-sulfonic acid in a weakly acidic to neutral aqueous solution. Cool to 0-5°C. Slowly add the second diazonium salt solution with stirring to form the disazo intermediate.

Step 3: Third Diazotization and Coupling

-

Diazotization of the Disazo Intermediate: The disazo intermediate is then subjected to a third diazotization reaction with sodium nitrite and hydrochloric acid at 0-5°C to generate the third diazonium salt.

-

Third Coupling: In a separate vessel, dissolve 7-Amino-4-hydroxynaphthalene-2-sulfonic acid in an alkaline aqueous solution (e.g., using sodium carbonate or sodium hydroxide). Cool to 0-5°C. Slowly add the third diazonium salt solution to this alkaline solution with vigorous stirring. The final coupling reaction occurs to form this compound.

Step 4: Isolation

-

The final product, this compound, is salted out from the reaction mixture by adding sodium chloride.

-

The precipitated dye is then collected by filtration, washed, and dried.

The logical workflow for this experimental procedure can be visualized as follows:

Caption: Experimental workflow for this compound synthesis.

Conclusion

The discovery of azo dyes, stemming from the pioneering work of Peter Griess, marked a significant turning point in the history of synthetic chemistry and industrial manufacturing. The principles of diazotization and azo coupling have provided a remarkably versatile platform for the creation of a vast and vibrant palette of colors. This compound stands as a testament to the complexity and utility of polyazo dyes, with its multi-step synthesis yielding a colorant with broad applications in both industry and scientific research. This technical guide has provided a comprehensive overview of the historical context, chemical principles, and specific details of this compound, offering valuable insights for researchers and professionals in the chemical and life sciences.

References

- 1. 直接蓝 71 Dye content 50 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. krishnadyes.net [krishnadyes.net]

- 7. benchchem.com [benchchem.com]

- 8. psiberg.com [psiberg.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. benchchem.com [benchchem.com]

- 11. chembk.com [chembk.com]

- 12. guidechem.com [guidechem.com]

- 13. dawnscientific.com [dawnscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound - Direct Fast Blue B2RL - Direct Blue B2RL from Emperor Chem [emperordye.com]

- 17. This compound CAS#: 4399-55-7 [m.chemicalbook.com]

- 18. This compound | 4399-55-7 [chemicalbook.com]

theoretical basis of Direct Blue 71 protein binding

An In-depth Technical Guide on the Core Theoretical Basis of Direct Blue 71 Protein Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DB71), also known by its Colour Index Number 34140, is a polyanionic tri-azo dye.[1][2] Its molecular structure, rich in sulfonate groups and aromatic rings, underpins its utility in various biological applications, most notably as a highly sensitive stain for proteins immobilized on blotting membranes such as nitrocellulose (NC) and polyvinylidene difluoride (PVDF).[3][4] This staining method is recognized for its rapidity, simplicity, and sensitivity, capable of detecting protein quantities as low as 5-10 ng.[3][4][5] This technical guide elucidates the fundamental theoretical principles governing the interaction between this compound and proteins, providing a detailed overview of the binding mechanisms, relevant experimental protocols, and quantitative considerations for researchers in proteomics and drug development.

Core Principles of this compound - Protein Interaction

The binding of this compound to proteins is a multifactorial process primarily driven by electrostatic forces, supplemented by other non-covalent interactions. The efficacy and reversibility of the binding are highly dependent on the physicochemical environment, particularly pH and solvent composition.

Primary Binding Mechanism: Electrostatic Interactions

The foundational basis for DB71's affinity for proteins is electrostatic attraction. The DB71 molecule possesses multiple sulfonate (-SO₃⁻) groups, which are negatively charged at typical staining pH levels. Proteins, being polymers of amino acids, present a variety of charged functional groups on their surfaces.

The staining procedure is typically conducted in an acidic solution (e.g., containing 10% acetic acid).[4] Under these acidic conditions (low pH), the basic side chains of amino acids such as lysine (B10760008) (-NH₂), arginine (-C(NH)(NH₂)), and histidine (imidazole ring) become protonated, acquiring a net positive charge (-NH₃⁺, etc.). This induced positive charge on the protein surface creates strong electrostatic attraction points for the negatively charged sulfonate groups of the DB71 dye molecules.[3][5] This selective binding in an acidic milieu is the core of the staining mechanism.[3][4][5]

Secondary Binding Mechanisms: Hydrophobic and van der Waals Forces

While electrostatic forces are dominant, the large, planar aromatic structures within the DB71 molecule (naphthalene and benzene (B151609) rings) can participate in weaker, secondary interactions:

-

Hydrophobic Interactions: Nonpolar regions on the protein surface can interact favorably with the aromatic rings of the dye, displacing water molecules and contributing to the stability of the complex. This is analogous to the binding mechanism of Ponceau S, another protein stain known to bind to both positively charged amino acids and nonpolar regions.[4]

-

Van der Waals Forces: These are weak, short-range attractions that occur between the electron clouds of the dye and the protein, providing an additional layer of stabilization to the bound complex.

Reversibility and Modulating Factors

A key advantage of DB71 staining is its reversibility, which allows for subsequent analytical procedures such as immunostaining (Western blotting) without impairing immunoreactivity.[3][4] The removal of the dye is achieved by altering the pH and the hydrophobicity of the solvent.[3][5] Shifting to a neutral or alkaline pH deprotonates the basic amino acid residues on the protein, neutralizing their positive charge and thereby disrupting the primary electrostatic attraction. The inclusion of organic solvents in the destaining buffer further helps to disrupt hydrophobic interactions and solubilize the released dye.

Quantitative Data on DB71-Protein Binding

While DB71 is extensively used for qualitative and semi-quantitative protein detection on membranes, the peer-reviewed literature lacks specific quantitative data on its binding affinities, such as dissociation constants (KD), for specific proteins. Such data would be crucial for applications beyond simple staining, for instance, in developing protein quantification assays or studying competitive binding. Biophysical techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) would be required to determine these parameters.

The following table is provided as a template for researchers to structure such quantitative data once it is determined experimentally.

| Parameter | Protein Target | Value | Experimental Condition (Buffer, pH, Temp) | Method | Reference |

| Dissociation Constant (KD) | Bovine Serum Albumin | Data Not Available | PBS, pH 7.4, 25°C | ITC | N/A |

| Enthalpy Change (ΔH) | Bovine Serum Albumin | Data Not Available | PBS, pH 7.4, 25°C | ITC | N/A |

| Entropy Change (ΔS) | Bovine Serum Albumin | Data Not Available | PBS, pH 7.4, 25°C | ITC | N/A |

| Binding Stoichiometry (n) | Bovine Serum Albumin | Data Not Available | PBS, pH 7.4, 25°C | ITC | N/A |

| Association Rate (kon) | Lysozyme | Data Not Available | Acetate Buffer, pH 4.5, 25°C | SPR | N/A |

| Dissociation Rate (koff) | Lysozyme | Data Not Available | Acetate Buffer, pH 4.5, 25°C | SPR | N/A |

Experimental Protocols

Protocol 1: Standard Protocol for Total Protein Staining on PVDF/NC Membranes

This protocol is adapted from established methodologies for staining proteins after electroblotting.[4]

-

Post-Transfer Wash: After transferring proteins from a gel to a PVDF or nitrocellulose membrane, briefly rinse the membrane with deionized water.

-

Equilibration: Equilibrate the membrane for 1-2 minutes in the staining base solution (e.g., 40% Ethanol, 10% Acetic Acid in deionized water).

-

Staining Solution Preparation: Prepare the staining solution by dissolving this compound to a final concentration of 0.8 mg/mL in the staining base solution (40% Ethanol, 10% Acetic Acid).[4]

-

Staining: Immerse the membrane in the DB71 staining solution and incubate with gentle agitation for 5-7 minutes at room temperature.[3][4]

-

Rinsing: Remove the membrane from the staining solution and rinse it thoroughly with the staining base solution (40% Ethanol, 10% Acetic Acid) until the background is clear and protein bands are sharply defined.

-

Final Wash & Imaging: Rinse the membrane with deionized water to remove residual acid and alcohol. The bluish-violet protein bands can now be imaged. The membrane can be dried for storage or proceed to the destaining step for subsequent analysis.

Protocol 2: Reversible Destaining for Immunodetection

This protocol describes how to remove the DB71 stain to allow for antibody-based detection of specific proteins.

-

Washing: After imaging the DB71-stained membrane, wash it several times with TBST (Tris-Buffered Saline with 0.1% Tween-20) or a similar buffer to remove the acidic staining solution.

-

Destaining: To reverse the staining, changes in pH and hydrophobicity are required.[3][5] Incubate the membrane in a stripping buffer, which typically has a neutral to slightly alkaline pH (e.g., standard TBST, pH 7.6) and may contain a higher concentration of detergent or a different organic solvent to facilitate dye removal. Agitate until the blue color has vanished from the protein bands.

-

Blocking: Proceed immediately with the standard Western blotting protocol by incubating the now-destained membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Immunodetection: Continue with primary and secondary antibody incubations as per a standard Western blot protocol. The prior DB71 staining does not impair the immunoreactivity of the proteins.[3][4]

Visualizations

Signaling Pathways & Experimental Workflows

Caption: Theoretical binding mechanism of this compound with a protein surface.

Caption: Experimental workflow for total protein staining with this compound.

Caption: Logical relationship demonstrating the reversibility of DB71 staining.

References

- 1. This compound Dye content 50 4399-55-7 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound staining of proteins bound to blotting membranes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Azo Bonds in Direct Blue 71

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 71 (C.I. 34140; CAS 4399-55-7) is a trisazo dye, a class of synthetic organic compounds characterized by the presence of three azo groups (-N=N-).[1][2] This guide provides a comprehensive technical overview of the azo bonds within the this compound structure, including their formation, characterization, and cleavage. It also explores the applications of this dye in proteomics and the toxicological considerations related to its metabolic breakdown.

The Trisazo Core of this compound

This compound is a complex polyaromatic molecule with the chemical formula C₄₀H₂₃N₇Na₄O₁₃S₄ and a molecular weight of 1029.87 g/mol .[3] Its structure is defined by three azo bonds that link four substituted naphthalene-based aromatic moieties. These azo groups are the chromophores responsible for the dye's intense dark blue color.[1]

The formation of these crucial azo linkages occurs through a sequential three-step manufacturing process involving diazotization and azo coupling reactions.[3]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that builds the molecule by sequentially forming each of the three azo bonds. The general pathway is as follows:

-

First Coupling: 3-Aminonaphthalene-1,5-disulfonic acid is diazotized and then coupled with Naphthalen-1-amine.[3]

-

Second Coupling: The product from the first coupling is then diazotized and coupled with 8-Aminonaphthalene-2-sulfonic acid.[3]

-

Third Coupling: The resulting disazo compound is diazotized again and finally coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to yield the final this compound molecule.[3]

References

An In-depth Technical Guide to Direct Blue 71 Powder: Properties, Protocols, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Blue 71 (C.I. 34140) is a synthetic, water-soluble, polyanionic dye belonging to the trisazo class of colorants.[1][2] Characterized by its three azo (-N=N-) chromophores, it presents as a dark blue to black powder.[1][3] While extensively used in the textile and paper industries for dyeing cellulosic materials like cotton and viscose, its utility extends significantly into the research and diagnostics sectors.[2][4] In the laboratory, this compound is a valuable tool for staining proteins on blotting membranes and in tissue sections, offering a rapid and sensitive alternative to other common stains.[1][5]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound powder, details key experimental protocols for its application in research, and discusses its toxicological profile, with a focus on the mechanisms relevant to biological systems and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below.

Table 1: Compound Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 4399-55-7 | [1][2][5] |

| C.I. Number | 34140 | [1][2][5] |

| EC Number | 224-531-4 | [1][5] |

| Molecular Formula | C₄₀H₂₃N₇Na₄O₁₃S₄ | [1][2][5] |

| Molecular Weight | 1029.87 g/mol | [1][2][5] |

| Synonyms | Sirius Light Blue BRR, Solantine Blue FF, Direct Fast Blue B2RL | [1][2][5] |

Table 2: Physical and Spectroscopic Properties

| Property | Description | Reference(s) |

| Appearance | Dark blue, blue-gray, or black uniform powder | [1][2][3] |

| Solubility in Water | 10 g/L (at 60 °C), 20 g/L (at 97 °C) | [2][5][6] |

| Solubility (Organic) | Slightly soluble in ethanol (B145695) and ethylene (B1197577) glycol ether; insoluble in other organic solvents. | [2][5][6] |

| λmax | 594 nm (in water) | |

| Stability | Stable under normal temperatures and pressures. | [7] |

Table 3: Chemical Reactivity and Fastness

| Condition | Observation | Reference(s) |

| Conc. Sulfuric Acid | Solution turns blue to grayish-black; dilution yields a red-violet precipitate. | [2][7] |

| Conc. Nitric Acid | Solution turns dark brown. | [7] |

| Conc. Hydrochloric Acid | Forms a blue precipitate in aqueous solution. | [2] |

| Conc. Sodium Hydroxide | Forms a red-violet precipitate in aqueous solution. | [2] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents. | [7] |

| Light Fastness | Grade 4-6 (Good to Very Good) | [8] |

| Washing Fastness | Grade 3-4 (Moderate to Good) | [8] |

| Perspiration Fastness | Grade 3 (Moderate) | [8] |

Synthesis and Manufacturing

This compound is synthesized via a multi-step process involving sequential diazotization and azo coupling reactions. The synthesis builds upon a backbone of naphthalenic intermediates.

Manufacturing Process Overview: The synthesis begins with the diazotization of an amino-naphthalene sulfonic acid derivative, which is then coupled to a second naphthalene-based molecule. This process is repeated twice more, extending the conjugated system and forming the final trisazo structure. The general sequence is as follows:

-

First Coupling: 3-Aminonaphthalene-1,5-disulfonic acid is diazotized and coupled with 1-naphthylamine.[2][6]

-

Second Coupling: The product from the first step is re-diazotized and subsequently coupled with 8-Aminonaphthalene-2-sulfonic acid.[2][6]

-

Third Coupling: The resulting diazo compound is diazotized for a final time and coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J acid) under alkaline conditions.[2][6]

-

Isolation: The final dye is salted out, filtered, and dried to yield the finished powder.[1]

Experimental Protocols & Applications

In a research context, this compound is primarily used for the visualization of proteins. Its strong, non-covalent binding to proteins in an acidic solution makes it an effective stain for total protein analysis on blotting membranes.

Experimental Protocol: Total Protein Staining on Blotting Membranes

This protocol describes a rapid and reversible method for staining total protein on nitrocellulose (NC) or polyvinylidene difluoride (PVDF) membranes post-transfer, often used as a loading control for Western blotting.[9][10]

Materials:

-

Staining Solution: 0.8 mg/mL this compound in 40% ethanol, 10% acetic acid.[10]

-

Equilibration/Rinsing Solution: 40% ethanol, 10% acetic acid.[10]

-

Destaining Solution (optional, for subsequent immunostaining): Solution with adjusted pH and hydrophobicity (e.g., Tris-buffered saline with Tween 20 (TBST) or a basic buffer).[9]

-

Protein-transferred NC or PVDF membrane.

Procedure:

-

Pre-treatment (PVDF only): If using a PVDF membrane, briefly immerse it in 100% methanol (B129727) until fully wetted, then wash with deionized water.

-

Equilibration: Immerse the membrane in the Equilibration/Rinsing Solution for 1 minute with gentle agitation.[10]

-

Staining: Transfer the membrane to the this compound Staining Solution and incubate for 3-5 minutes with gentle agitation until bluish-violet protein bands are clearly visible.[9][10]

-

Rinsing: Briefly rinse the stained membrane in the Equilibration/Rinsing Solution for 1-2 minutes to remove excess dye and reduce background.

-

Imaging: The membrane can be imaged while wet or after air-drying. The stain is significantly more sensitive than Ponceau S, with a detection limit of approximately 5-10 ng on nitrocellulose and 10-20 ng on PVDF.[9][10]

-

Reversibility (Optional): To proceed with immunodetection, wash the membrane extensively with a destaining solution (e.g., TBST) until the blue color is gone. The staining does not impair subsequent antibody binding.[9]

Toxicology and Biological Mechanisms

For professionals in drug development, understanding the toxicological profile of any chemical agent is critical. While this compound is useful in vitro, its classification as an azo dye raises concerns about potential genotoxicity and carcinogenicity.[3]

The primary toxicological concern is not typically from the intact dye molecule but from its metabolic breakdown products.[3] Azo dyes can undergo reductive cleavage of the azo linkage, a reaction catalyzed by azoreductase enzymes present in intestinal microbiota and, to a lesser extent, in the liver.[3][11] This cleavage releases the constituent aromatic amines.[3]

If the parent dye is synthesized from carcinogenic aromatic amines (e.g., benzidine (B372746) or its derivatives), these harmful compounds can be released in vivo.[3] These amines are often procarcinogens that require further metabolic activation to exert their genotoxic effects.

General Mechanism of Azo Dye Genotoxicity:

-

Azoreduction: The azo bond is cleaved, releasing aromatic amines.

-

Metabolic Activation: The aromatic amines undergo N-hydroxylation, a reaction often catalyzed by cytochrome P450 enzymes in the liver.[3]

-

Formation of Reactive Electrophiles: The resulting N-hydroxylarylamines can be further processed (e.g., via acetylation or sulfation) to form highly reactive electrophiles, such as nitrenium ions.[3]

-

DNA Adduct Formation: These electrophiles can covalently bind to nucleophilic sites in DNA, primarily the N² and C8 positions of guanine, forming DNA adducts.[3]

-

Mutation and Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication, potentially initiating carcinogenesis.[12]

Safety and Handling: this compound is considered a hazardous substance.[3] It may cause skin and eye irritation, and inhalation of the powder should be avoided.[7] Due to the potential for metabolic cleavage into harmful amines, there is a possible risk of irreversible effects, including mutagenicity and cancer.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated, should be used at all times.[3][7]

Conclusion

This compound powder is a multifunctional chemical with significant industrial and scientific applications. Its well-defined physicochemical properties make it a reliable dye, while its ability to bind strongly to proteins provides a simple, rapid, and sensitive tool for researchers. However, its classification as a trisazo dye necessitates a thorough understanding of its toxicological profile. The potential for metabolic activation into genotoxic aromatic amines is a critical consideration for professionals in drug development and safety assessment. Proper handling and awareness of its biological mechanisms are paramount to ensure its safe and effective use in a research environment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. This compound | 4399-55-7 [chemicalbook.com]

- 7. emperordye.com [emperordye.com]

- 8. krishnadyes.net [krishnadyes.net]

- 9. This compound staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The role of genotoxicity in carcinogenesis - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Direct Blue 71: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 71 (C.I. 34140) is a trisazo direct dye valued for its intense blue color and utility in various applications, including textile dyeing and as a biological stain. Understanding its stability and appropriate storage conditions is paramount for ensuring its efficacy, safety, and shelf-life in research and industrial settings. This technical guide provides an in-depth overview of the stability of this compound, including recommended storage conditions, degradation pathways, and experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. The dye is generally considered stable under normal temperatures and pressures. However, its stability can be compromised by exposure to high temperatures, light, humidity, and incompatible chemical agents.

Recommended Storage Conditions:

To ensure the long-term stability of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.[1] For solutions, storage at -20°C is recommended for up to one month, while storage at -80°C can extend stability for up to six months.[2]

-

Light: Keep containers tightly sealed and protected from light.[1]

-

Humidity: Store in a dry environment to prevent moisture absorption.

-

Ventilation: Ensure storage in a well-ventilated area.[3]

-

Packaging: Keep in the original, tightly sealed container to prevent contamination and degradation.[1]

Quantitative Stability Data